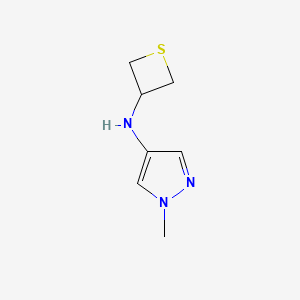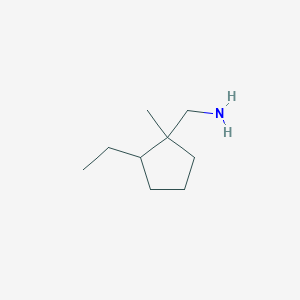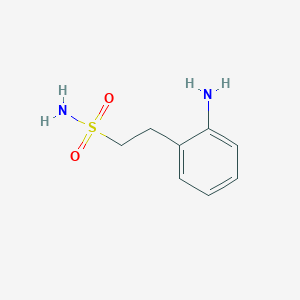
(1-ethyl-1H-benzimidazol-2-yl)methylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-ethyl-1H-benzimidazol-2-yl)methylamine hydrochloride is a chemical compound with the molecular formula C10H14ClN3 and a molecular weight of 211.69 g/mol . This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its wide range of applications in various fields, including pharmaceuticals and agriculture.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-benzimidazol-2-yl)methylamine hydrochloride typically involves the reaction of 1-ethylbenzimidazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time to ensure consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(1-ethyl-1H-benzimidazol-2-yl)methylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of amines .
Aplicaciones Científicas De Investigación
(1-ethyl-1H-benzimidazol-2-yl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of (1-ethyl-1H-benzimidazol-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
(1H-benzimidazol-2-yl)methylamine: Lacks the ethyl group present in (1-ethyl-1H-benzimidazol-2-yl)methylamine hydrochloride.
(1H-benzimidazol-2-yl)ethylamine: Has an ethyl group attached to the nitrogen atom of the benzimidazole ring.
(1H-benzimidazol-2-yl)methylamine nitrate: Contains a nitrate group instead of a hydrochloride group.
Uniqueness
The presence of the ethyl group in this compound imparts unique chemical and biological properties compared to its analogs. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H14ClN3 |
|---|---|
Peso molecular |
211.69 g/mol |
Nombre IUPAC |
(1-ethylbenzimidazol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H13N3.ClH/c1-2-13-9-6-4-3-5-8(9)12-10(13)7-11;/h3-6H,2,7,11H2,1H3;1H |
Clave InChI |
JVICQHDGYGMVNK-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2N=C1CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



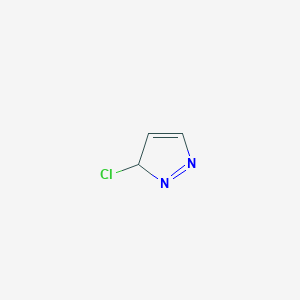
![3-Chlorodibenzo[b,d]furan-4-ol](/img/structure/B15276546.png)
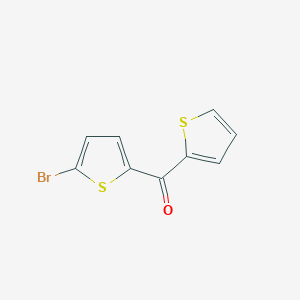

![2-([(2-Bromocyclopentyl)oxy]methyl)oxane](/img/structure/B15276555.png)
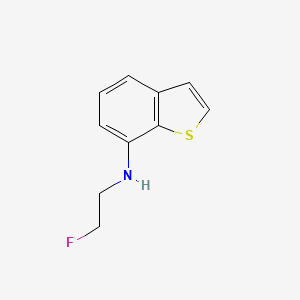

![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid](/img/structure/B15276569.png)

![Spiro[3.4]octan-2-amine](/img/structure/B15276584.png)
